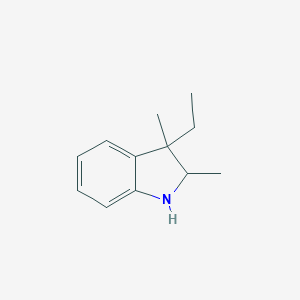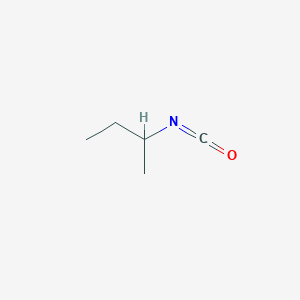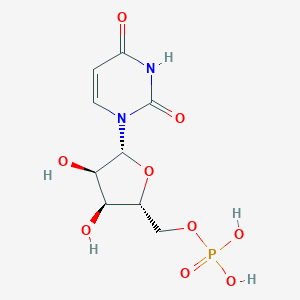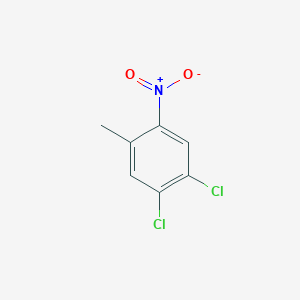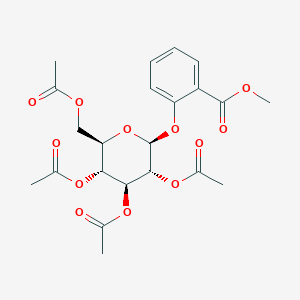
(2'-メトキシカルボニル)フェニル-2-,3,4,6-テトラ-O-アセチル-β-D-グルコピラノース
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2’-Methoxycarbonyl)phenyl-2-,3,4,6-tetra-O-acetyl-beta-D-glucopyranose” is a chemical compound with the molecular formula C22H26O12 . It is used as an intermediate in the synthesis of glycosylated metabolites of Salicylic Acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a glucopyranose sugar unit, which has been acetylated at the 2, 3, 4, and 6 positions . The ‘2’-methoxycarbonyl’ designation refers to a methoxycarbonyl group attached to the 2’ position of the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.43 g/mol . It has a density of 1.18g/cm3 and a boiling point of 369.6ºC at 760 mmHg . The melting point was not specified .科学的研究の応用
研究開発(R&D)
この化合物は、主に研究開発研究所において、合成化学の用途に用いられます。 医薬品、家庭用、その他の用途には適していません 。その構造は、より複雑な分子の合成のための貴重な試薬となります。
グリコシドの合成
これは、特にフェニルグリコシドのグリコシド合成における前駆体として役立ちます 。これらは、生化学研究から医薬品開発まで、幅広い用途を持つ複雑なオリゴ糖の生成に不可欠です。
ヒトガレクチンの阻害剤
この化合物と類似のアリールグリコシドは、ヒトガレクチンの特異的阻害剤として使用されてきました 。これらは、細胞間相互作用、細胞-マトリックス相互作用、免疫応答調節に重要な役割を果たすタンパク質の一種です。
化学反応における触媒
この化合物は、特定の化学反応において触媒として作用することがあります 。この用途は、化学製造や医薬品において基本的な、さまざまな合成プロセスにおける反応を加速させるために不可欠です。
エステラーゼ活性研究
特に大腸菌などの細菌におけるエステラーゼ活性に関する研究では、この化合物を利用できます 。細菌がアセチル化化合物とどのように相互作用するかを理解することで、細菌の代謝や耐性に関する洞察を得ることができます。
材料の安全性と取り扱い
この化合物の安全データシートには、実験室環境での取り扱いと保管に関する重要な情報が記載されています 。これには、応急処置、消火方法、偶発的な放出時の対策が含まれており、安全な研究実践を保証しています。
作用機序
2’-MCP-Glc-Ac is a non-reducing sugar analogue that has a unique structure. This structure allows it to interact with glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from donor molecules to acceptor molecules. By interacting with glycosyltransferases, 2’-MCP-Glc-Ac can inhibit or activate the transfer of sugar moieties, thus affecting the structure and function of carbohydrates and their derivatives. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
Biochemical and Physiological Effects
2’-MCP-Glc-Ac has been used in a variety of biochemical and physiological studies. It has been found to affect the structure and function of carbohydrates and their derivatives, as well as to affect the activity of glycosyltransferases. Additionally, 2’-MCP-Glc-Ac has been found to interact with cellular recognition and transduction pathways, which can affect the function of various proteins and enzymes.
実験室実験の利点と制限
2’-MCP-Glc-Ac has several advantages for laboratory experiments. It is a non-reducing sugar analogue, so it can be used to study the structure and function of carbohydrates and their derivatives without the need for reducing agents. Additionally, it can be used to study glycosylation reactions, glycosyltransferase activity, and cellular recognition and transduction pathways. However, 2’-MCP-Glc-Ac does have some limitations. It is a synthetic carbohydrate derivative, so it may not accurately reflect the behavior of naturally occurring carbohydrates and their derivatives. Additionally, it can be difficult to synthesize and may require specialized equipment or techniques.
将来の方向性
There are several potential future directions for research involving 2’-MCP-Glc-Ac. It could be used to study the structure and function of carbohydrates and their derivatives in more detail, as well as to study the mechanism of action of various therapeutic agents. Additionally, 2’-MCP-Glc-Ac could be used to develop new therapeutic agents, or to study the effect of carbohydrates and their derivatives on cellular recognition and transduction pathways. Finally, 2’-MCP-Glc-Ac could be used to study the effect of carbohydrates and their derivatives
合成法
2’-MCP-Glc-Ac can be synthesized through a two-step process. The first step involves the reaction of 2-methoxycarbonylphenylglyoxal and 2-acetyl-1,4-anhydro-D-glucitol in the presence of a catalytic amount of sodium hydroxide. This reaction produces 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal. The second step involves the reaction of 2-acetyl-β-D-glucopyranosyl-(2’-methoxycarbonyl)phenylglyoxal with an excess of 2-acetyl-1,4-anhydro-D-glucitol, in the presence of a catalytic amount of sodium hydroxide, to form 2’-MCP-Glc-Ac.
特性
IUPAC Name |
methyl 2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3/t17-,18-,19+,20-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-OUUKCGNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
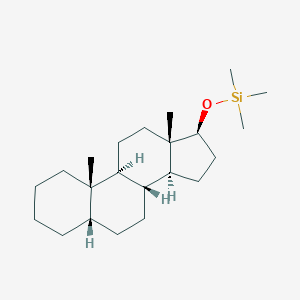
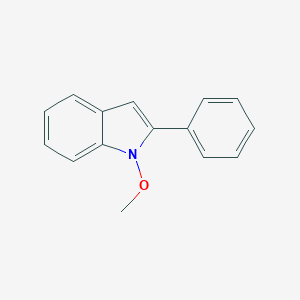
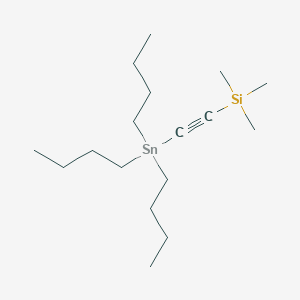

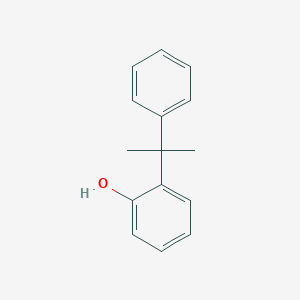


![2-Methylbenzo[cd]indole](/img/structure/B105486.png)

